molecular formula C22H19FN4O2 B1682036 Tucidinostat CAS No. 1616493-44-7

Tucidinostat

Cat. No.: B1682036
CAS No.: 1616493-44-7
M. Wt: 390.4 g/mol
InChI Key: SZMJVTADHFNAIS-BJMVGYQFSA-N
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Description

Tucidinostat, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. It has shown significant antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. This compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas and has been approved for use in China since 2014 .

Biochemical Analysis

Biochemical Properties

Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10, the HDAC isotypes well documented to be associated with the malignant phenotype . It interacts with these enzymes, inhibiting their activity and thereby altering the acetylation status of histones and other proteins .

Cellular Effects

Chidamide has been shown to have significant and broad-spectrum in vitro and in vivo antitumor activity . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and affecting cellular metabolism .

Molecular Mechanism

Chidamide exerts its effects at the molecular level primarily through the inhibition of HDAC enzymes . This inhibition leads to an increase in the acetylation of histones and other proteins, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Chidamide have been studied over time in laboratory settings. It has been found to have a wide therapeutic index, indicating its potential for long-term use .

Dosage Effects in Animal Models

In animal models, the effects of Chidamide have been observed to vary with different dosages . It has been used in the treatment of various types of lymphomas, demonstrating its efficacy and safety characteristics .

Metabolic Pathways

Chidamide is involved in the regulation of various metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known to be an orally administered drug, suggesting it is well-absorbed and distributed in the body .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .

Chemical Reactions Analysis

Tucidinostat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in chidamide, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Tucidinostat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tucidinostat is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While all these compounds inhibit histone deacetylases, chidamide is unique due to its subtype-selective inhibition and oral bioavailability . Similar compounds include:

Properties

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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